molecular formula C9H8ClNO3 B15093681 2-Chloro-4-cyclopropoxy-1-nitrobenzene

2-Chloro-4-cyclopropoxy-1-nitrobenzene

Cat. No.: B15093681
M. Wt: 213.62 g/mol
InChI Key: JVGDMEISWPBNAC-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropoxy-1-nitrobenzene is an organic compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and a nitro group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

2-chloro-4-cyclopropyloxy-1-nitrobenzene

InChI

InChI=1S/C9H8ClNO3/c10-8-5-7(14-6-1-2-6)3-4-9(8)11(12)13/h3-6H,1-2H2

InChI Key

JVGDMEISWPBNAC-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropoxy-1-nitrobenzene typically involves multiple steps. . The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid as catalysts. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropanol and a suitable base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The separation and purification of the final product are typically achieved through crystallization and distillation techniques .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-cyclopropoxy-1-nitrobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties compared to other similar compounds. The cyclopropoxy group can undergo unique chemical transformations, making this compound valuable in various synthetic and industrial applications .

Biological Activity

2-Chloro-4-cyclopropoxy-1-nitrobenzene is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H10ClN2O2
  • Molecular Weight : 228.65 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent. The compound's structure suggests that it may interact with biological targets through specific mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the table below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25
Bacillus subtilis10

These results suggest that the compound could be a candidate for further development as an antibacterial agent.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. A study conducted on human cancer cell lines indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the cytotoxic effects observed:

Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)18.0

The IC50 values demonstrate that the compound effectively inhibits cell proliferation, making it a candidate for further investigation in cancer therapy.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can contribute to cellular damage, enhancing the compound's anticancer properties.

Case Studies

Several case studies have been published detailing the use of this compound in experimental settings:

  • Study on Antibacterial Efficacy :
    • Researchers tested the antibacterial activity of the compound against clinical isolates of Staphylococcus aureus and found that it significantly reduced bacterial load in vitro.
  • Anticancer Research :
    • A study published in Cancer Letters reported that treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent.

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